7-Chloro-1-tetralone
Overview
Description
7-Chloro-1-tetralone is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83813. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Method Development
A high-performance liquid chromatography method was established for the determination of 7-methoxy-1-tetralone, a compound related to 7-Chloro-1-tetralone. This method is noted for its simplicity, accuracy, and reproducibility, suitable for determining 7-methoxy-1-tetralone and its related substances (Yang Jian-yun, 2011).
Synthesis and Antimitotic Activity
New tetralone acids, including this compound analogs, were synthesized as analogs of podophyllotoxin, a well-known antimitotic agent. Some of these analogs demonstrated considerable antimitotic activity, providing insights into potential therapeutic applications (S. Shivakumar et al., 2014).
Vilsmeier Reaction Studies
The Vilsmeier reaction on various methoxy-1- and 2-tetralones, including compounds related to this compound, was investigated. This study provides valuable insights into the chemical properties and reactions of tetralones (P. Reddy & G. Rao, 1980).
Antileishmanial Activity
A study on Ampelocera edentula, a Bolivian plant used for treating cutaneous leishmaniasis, identified an active tetralone compound. This compound, related to this compound, exhibited significant antileishmanial activity, suggesting potential therapeutic use (A. Fournet et al., 1994).
Isopropylation Studies
The isopropylation of 6-Methoxy-1-tetralone, a compound structurally related to this compound, was studied. This research contributes to the understanding of chemical modifications and potential industrial applications of tetralone derivatives (A. K. Banerjee et al., 2019).
Intramolecular Friedel–Crafts Cyclisation
The cyclisation of isomeric butyric acids led to the synthesis of various methoxy-methyl-1-tetralones, closely related to this compound. This research provides insights into the synthesis routes and potential applications of tetralone derivatives (A. Chatterjee & D. Banerjee, 1971).
Synthesis of Tetralone Intermediates
New tetralone intermediates for the synthesis of podophyllotoxin analogues, including this compound, were synthesized. These intermediates are crucial for developing antimitotic agents, demonstrating the role of tetralones in pharmaceutical research (Devaraju et al., 2007).
Mechanism of Action
Target of Action
Similar compounds such as 1-tetralone derivatives have been evaluated as selective inhibitors of monoamine oxidase b (mao-b) over the mao-a isoform
Mode of Action
The exact mode of action of 7-Chloro-1-tetralone is currently unknown due to the lack of specific studies on this compound. For instance, 1-tetralone derivatives have been shown to inhibit the activity of MAO-B, an enzyme involved in the breakdown of neurotransmitters in the brain .
Biochemical Pathways
If it acts similarly to other tetralone derivatives, it may influence pathways involving the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their dysregulation is associated with various neurological and psychiatric disorders.
Pharmacokinetics
Its molecular weight (18063 g/mol) and solubility properties suggest that it may have reasonable bioavailability .
Result of Action
If it acts similarly to other tetralone derivatives, it may lead to an increase in the levels of certain neurotransmitters in the brain by inhibiting their breakdown . This could potentially result in mood elevation or other neurological effects.
Action Environment
For instance, it is recommended to store the compound in a dark place at room temperature .
Safety and Hazards
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAYXKDBHTQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292578 | |
Record name | 7-Chloro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26673-32-5 | |
Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 83813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26673-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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